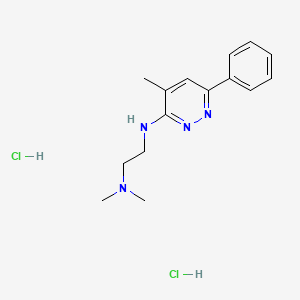
1,2-Ethanediamine, N,N-dimethyl-N'-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a pyridazine ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 4-methyl-6-phenyl-3-pyridazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride
- 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, sulfate
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
118269-74-2 |
|---|---|
Molecular Formula |
C15H22Cl2N4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H20N4.2ClH/c1-12-11-14(13-7-5-4-6-8-13)17-18-15(12)16-9-10-19(2)3;;/h4-8,11H,9-10H2,1-3H3,(H,16,18);2*1H |
InChI Key |
ZUDCSNNVEXBABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN(C)C)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


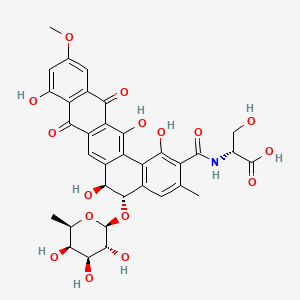
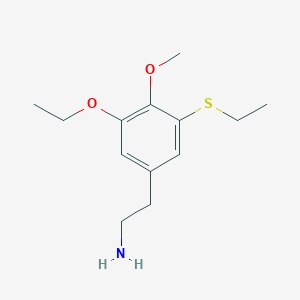
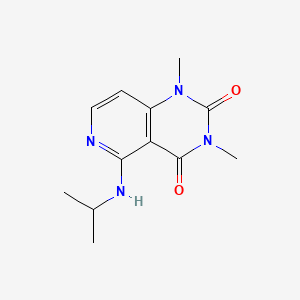
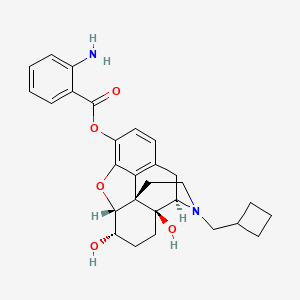
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
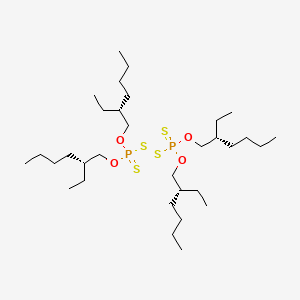
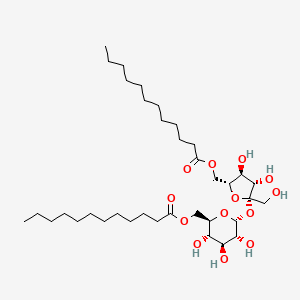
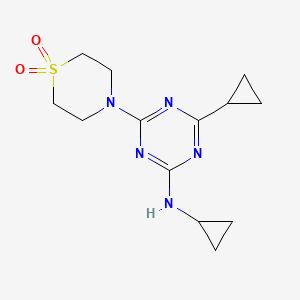
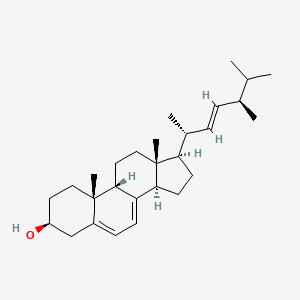
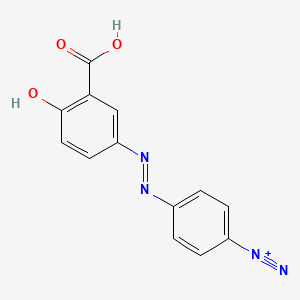


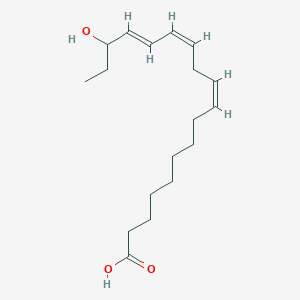
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
